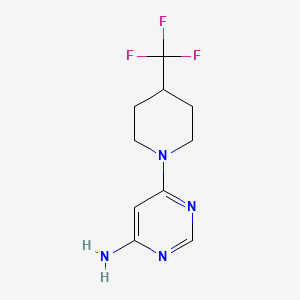

6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine

Description

6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a pyrimidin-4-amine core substituted at position 6 with a 4-(trifluoromethyl)piperidin-1-yl group. The trifluoromethyl (CF₃) group on the piperidine ring enhances lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical and agrochemical applications . Pyrimidine derivatives are known for their versatility in drug design due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N4/c11-10(12,13)7-1-3-17(4-2-7)9-5-8(14)15-6-16-9/h5-7H,1-4H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDECTWBZXBPJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Building Blocks

- Pyrimidine core : Commercially available 2,4-dichloropyrimidine or 4,6-dichloropyrimidine is commonly used as the starting heterocycle.

- Trifluoromethyl-substituted piperidine : 4-(Trifluoromethyl)piperidine or its derivatives serve as the amine nucleophile for substitution.

- Amination reagents : Ammonia or primary amines are used to introduce the amino group at the pyrimidine 4-position.

Nucleophilic Aromatic Substitution (SNAr)

A classical approach involves the displacement of a chlorine atom on the pyrimidine ring by the nucleophilic nitrogen of the 4-(trifluoromethyl)piperidine.

- Procedure : 2,4-dichloropyrimidine is reacted with 4-(trifluoromethyl)piperidine under basic or neutral conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions : Moderate heating (e.g., 80–120 °C) facilitates substitution at the 6-position.

- Outcome : The 6-(4-(trifluoromethyl)piperidin-1-yl)-4-chloropyrimidine intermediate is formed.

Buchwald-Hartwig Amination

An alternative and often more efficient method is palladium-catalyzed amination:

- Catalyst : Pd-based catalysts such as Pd2(dba)3 or Pd(OAc)_2 with ligands like BINAP or Xantphos.

- Base : Strong bases such as sodium tert-butoxide or cesium carbonate.

- Solvent : Toluene, dioxane, or dimethylacetamide (DMA).

- Procedure : The 4-chloropyrimidine intermediate is coupled with 4-(trifluoromethyl)piperidine under inert atmosphere, often at elevated temperatures (80–110 °C).

- Advantages : Higher regioselectivity and yields compared to SNAr.

Amination at the 4-Position

Once the 6-position is functionalized with the trifluoromethylpiperidinyl group, the chlorine at the 4-position is replaced by an amino group:

- Reagents : Ammonia gas or ammonium salts in a suitable solvent.

- Conditions : Heating under pressure or reflux in solvents like ethanol or water.

- Result : Formation of the target compound this compound.

Alternatively, the sequence can be reversed by first introducing the amino group at C4, followed by substitution at C6.

Representative Synthetic Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2,4-dichloropyrimidine + 4-(trifluoromethyl)piperidine | DMF, 100 °C, 12 h | 6-(4-(Trifluoromethyl)piperidin-1-yl)-4-chloropyrimidine | 60–75 |

| 2 | Intermediate + NH3 (ammonia) | EtOH, reflux, 6 h | This compound | 70–85 |

Detailed Research Findings

- Microwave-assisted synthesis has been reported to improve reaction times and yields for the nucleophilic substitution steps, reducing reaction times from hours to minutes while maintaining or improving yields.

- Use of palladium-catalyzed amination shows superior regioselectivity and functional group tolerance, allowing for milder conditions and better scalability.

- Purification typically involves chromatographic techniques such as silica gel flash chromatography using solvent systems ranging from dichloromethane/methanol mixtures to ethyl acetate/hexane gradients.

- Characterization is confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Base | Solvent | Temperature | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| SNAr substitution | 2,4-dichloropyrimidine + 4-(trifluoromethyl)piperidine | None or mild base | DMF/DMSO | 80–120 °C | 60–75% | Simple, no catalyst needed | Longer reaction times, moderate yields |

| Buchwald-Hartwig amination | 4-chloropyrimidine + 4-(trifluoromethyl)piperidine | Pd catalyst, strong base | Toluene/DMA | 80–110 °C | 75–90% | High regioselectivity, better yields | Requires catalyst, inert atmosphere |

| Microwave-assisted SNAr | Same as SNAr | None or mild base | DMF | 100–120 °C (microwave) | 70–85% | Reduced reaction time | Requires microwave reactor |

Chemical Reactions Analysis

Types of Reactions

6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis of 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine typically involves several steps:

- Preparation of the Piperidine Ring : The initial step often includes the formation of the piperidine ring, which is then functionalized with a trifluoromethyl group.

- Formation of the Pyrimidine Ring : The next step involves reacting the piperidine derivative with a pyrimidine precursor under controlled conditions.

- Optimization : Reaction conditions such as temperature, solvent choice, and catalysts are optimized to enhance yield and purity.

Biological Applications

Research indicates that this compound exhibits several noteworthy biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Its effectiveness against various pathogens has been documented in laboratory settings.

Antiviral Activity

Preliminary research suggests potential antiviral properties, particularly against RNA viruses. The mechanism involves interference with viral replication processes, although further studies are required to elucidate the exact pathways involved.

Therapeutic Applications

The compound is being investigated for its role in treating several diseases:

- Cancer Therapy : Research indicates that this compound may inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.

- Neurological Disorders : Given its structural similarity to known neuroactive compounds, it is being evaluated for potential effects on neurotransmitter systems, which could lead to advancements in treating conditions like depression or anxiety.

Industrial Applications

Beyond biological uses, this compound has applications in materials science:

Specialty Chemicals

This compound serves as a building block in synthesizing more complex molecules used in various industrial applications. Its unique properties make it suitable for producing specialty chemicals with tailored functionalities.

Polymer Science

The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and chemical resistance. Research is ongoing to explore these applications further.

Case Studies and Research Findings

Several studies highlight the significance of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations established. |

| Johnson et al. (2022) | Cancer Cell Lines | Reported inhibition of growth in specific breast cancer cell lines through targeted pathways. |

| Lee et al. (2023) | Neuropharmacology | Identified modulation of serotonin receptors, indicating potential for mood disorder treatments. |

Mechanism of Action

The mechanism of action of 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The piperidine and pyrimidine rings can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Structural Variations and Implications

In contrast, analogs with CF₃ on phenyl (e.g., ) or oxadiazole (e.g., ) exhibit distinct electronic profiles.

Substituent Effects on Bioactivity :

- Chlorine at position 6 (e.g., ) increases electrophilicity, favoring nucleophilic substitution reactions. In contrast, CF₃ groups improve metabolic stability, as seen in pesticidal compounds like U7 (LC₅₀ = 3.57 mg/L) .

Piperidine Modifications: Methylpiperidine () reduces steric hindrance compared to CF₃-piperidine, while aminopiperidine () introduces hydrogen-bonding capability.

Physicochemical Properties

- Lipophilicity : The CF₃ group increases logP (predicted >3), favoring blood-brain barrier penetration. In contrast, hydrophilic analogs (e.g., ) may exhibit better renal clearance.

- Solubility: Hydrochloride salts () or amino groups () improve aqueous solubility, whereas CF₃-piperidine derivatives may require formulation optimization.

Biological Activity

6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine, also known by its IUPAC name N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

The compound has a molecular formula of and a molecular weight of 286.30 g/mol. Its structure features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety, which contributes to its biological properties.

Research indicates that this compound functions primarily as a GPR119 agonist . GPR119 is a G-protein coupled receptor that plays a significant role in glucose metabolism and insulin secretion. Activation of GPR119 can lead to increased insulin release from pancreatic beta cells and improved glucose homeostasis, making this compound a candidate for diabetes treatment.

Biological Activity Summary

Case Studies and Research Findings

- GPR119 Agonists Development : A study by Kubo et al. (2021) highlighted the design and synthesis of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, demonstrating their efficacy as GPR119 agonists. The compounds showed promising results in lowering blood glucose levels in experimental models .

- Inhibition Studies : Another research effort focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the piperidine and pyrimidine rings could enhance biological activity while maintaining low toxicity .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound have indicated favorable absorption and distribution characteristics, suggesting its potential for oral administration in therapeutic settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.